6-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(4-methylpyridin-2-yl)pyridazin-3-amine
CAS No.: 1021072-60-5
Cat. No.: VC5116863
Molecular Formula: C19H20N6O2
Molecular Weight: 364.409
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021072-60-5 |
|---|---|
| Molecular Formula | C19H20N6O2 |
| Molecular Weight | 364.409 |
| IUPAC Name | furan-2-yl-[4-[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C19H20N6O2/c1-14-6-7-20-17(13-14)21-16-4-5-18(23-22-16)24-8-10-25(11-9-24)19(26)15-3-2-12-27-15/h2-7,12-13H,8-11H2,1H3,(H,20,21,22) |
| Standard InChI Key | PIQUOQKPTVYOEY-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4 |
Introduction
Structural Characteristics and Chemical Properties
Molecular Architecture
The compound features a pyridazine core substituted at position 3 with a 4-methylpyridin-2-ylamine group and at position 6 with a piperazine ring bearing a furan-2-carbonyl moiety. This arrangement creates three distinct pharmacophoric regions:
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Pyridazine ring: A six-membered aromatic ring with two adjacent nitrogen atoms, enabling π-π stacking and hydrogen bonding.
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4-Methylpyridin-2-ylamine: A basic aromatic amine that enhances solubility and target binding via hydrogen donor-acceptor interactions.
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Furan-2-carbonyl-piperazine: A conformationally flexible group providing steric bulk and hydrogen-bonding capabilities .
The IUPAC name, furan-2-yl-[4-[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]methanone, reflects this intricate connectivity.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 364.409 g/mol |
| SMILES | CC1=CC(=NC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4 |
| InChIKey | PIQUOQKPTVYOEY-UHFFFAOYSA-N |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 7 |
| Rotatable Bonds | 5 |
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis involves a multi-step sequence:
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Pyridazine functionalization: Introduction of the 4-methylpyridin-2-ylamine group via Buchwald-Hartwig amination under palladium catalysis.
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Piperazine coupling: Reaction of 6-chloropyridazin-3-amine with piperazine in refluxing acetonitrile (80°C, 12 hr).
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Furan-2-carbonyl incorporation: Acylation of the piperazine nitrogen using furan-2-carbonyl chloride in dichloromethane with triethylamine.
Reaction Optimization
Critical parameters include:
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Solvent polarity: Polar aprotic solvents (e.g., DMF, acetonitrile) improve nucleophilic substitution rates.
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Temperature control: Maintaining 70–80°C prevents side reactions during piperazine coupling.
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Catalyst selection: Palladium(II) acetate with Xantphos ligand achieves >85% yield in amination steps .
Pharmacological Profile and Mechanism of Action
Potassium Channel Modulation
The compound demonstrates selective inhibition of voltage-gated potassium channels (Kv1.5, IC₅₀ = 0.8 μM), which regulate atrial action potential duration. This activity mirrors established antiarrhythmics like vernakalant but with enhanced specificity .
Table 2: Comparative Ion Channel Activity
| Target | IC₅₀ (μM) | Selectivity Ratio (vs. hERG) |
|---|---|---|
| Kv1.5 | 0.8 | 12:1 |
| hERG | 9.6 | - |
| Nav1.5 | >30 | >37:1 |
Neurological Applications
In rodent models, the compound (10 mg/kg i.v.) reduced seizure duration by 68% in maximal electroshock tests, suggesting potential as an antiepileptic agent. This correlates with its ability to modulate Kv7.2/7.3 channels in hippocampal neurons .
Structure-Activity Relationship (SAR) Insights
Critical Substituent Effects
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Pyridazine C3 position: Replacement of 4-methylpyridin-2-ylamine with smaller groups (e.g., methyl) abolishes Kv1.5 activity.
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Piperazine N4 substitution: Furan-2-carbonyl provides optimal bulk for channel pore occlusion; larger acyl groups (e.g., benzoyl) decrease solubility.
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Furan oxygen: Essential for hydrogen bonding with Thr476 and Ser499 residues in Kv1.5 .
Metabolic Stability
Microsomal studies (human liver microsomes, 1 mg/mL):
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Half-life: 42 minutes
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Major metabolites: N-demethylation (23%), furan ring hydroxylation (17%)
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CYP involvement: Primarily CYP3A4 (68% inhibition by ketoconazole)
Comparative Analysis with Structural Analogs
Table 3: Analog Comparison (10 μM Efficacy)
| Compound | Kv1.5 Inhibition (%) | Metabolic Stability (t₁/₂, min) |
|---|---|---|
| Target compound | 92 ± 3 | 42 |
| GNE-235 [CID 169448380] | 47 ± 5 | 28 |
| ZKU [CID 110491926] | <10 | 65 |
Key trends:
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Piperazine acylation enhances target engagement over carboxamide derivatives (ZKU) .
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Stereochemistry at chiral centers (e.g., GNE-235's (S)-configuration) reduces potency compared to the planar furan system .
Future Directions and Challenges
Clinical Translation Barriers
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Solubility limitations: LogP = 2.7 predicts moderate oral bioavailability (F = 33% in rats).
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hERG inhibition: Although selective (IC₅₀ = 9.6 μM), QT prolongation risks require thorough cardiac safety profiling.
Derivative Development Strategies
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Prodrug approaches: Esterification of the furan carbonyl to enhance aqueous solubility.
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Hybrid molecules: Conjugation with β-blocker moieties (e.g., propranolol) for synergistic antiarrhythmic effects.
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